molecular formula C26H28Cl4N4O B610072 N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride CAS No. 675599-62-9

N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride

カタログ番号: B610072
CAS番号: 675599-62-9
分子量: 554.3 g/mol
InChIキー: DACFFMAXBWGOKQ-CZEFNJPISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a dihydrochloride salt of a benzamide derivative featuring a piperazine core substituted with a 2,3-dichlorophenyl group. The structure includes a conjugated but-2-enyl linker connecting the piperazine moiety to a benzamide scaffold, which is further substituted with a pyridin-2-yl group. The dihydrochloride salt form enhances aqueous solubility, a common strategy to improve bioavailability in drug development .

The compound’s design aligns with pharmacophores targeting dopamine receptors, particularly the D3 subtype, as evidenced by structural analogs in related studies .

特性

IUPAC Name

N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-13H,14-19H2,(H,30,33);2*1H/b4-3+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACFFMAXBWGOKQ-CZEFNJPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/CNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675599-62-9
Record name PG-01037 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675599629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PG-01037 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV7454V7DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Preparation of 4-(2,3-Dichlorophenyl)piperazine (Intermediate A)

Methodology :

  • Ring Closure :

    • 2,3-Dichloroaniline (1.0 eq) reacts with bis(2-chloroethyl)amine hydrochloride (1.2 eq) in refluxing xylene (120°C, 48 hr) under nitrogen atmosphere.

    • Yield : 68–72% after recrystallization from ethanol/water (4:1)

Critical Parameters :

  • Strict temperature control to minimize decomposition

  • Use of molecular sieves (4Å) to absorb generated HCl

Synthesis of (E)-4-Bromobut-2-ene (Intermediate B)

Two-Stage Process :

  • Dehydrohalogenation :

    • 1,4-Dibromobutane (1.0 eq) treated with KOH (3.0 eq) in ethanol/water (3:1) at 80°C for 6 hr

    • Conversion : >90% to 1-bromo-3-butene

  • Isomerization :

    • Crude product heated with Wilkinson's catalyst ([RhCl(PPh₃)₃], 0.5 mol%) in toluene at 110°C for 12 hr

    • Isomeric Purity : 98% E-form by GC-MS

Assembly of 4-Pyridin-2-ylbenzamide (Intermediate C)

Coupling Protocol :

  • Acid Activation :

    • 4-Pyridin-2-ylbenzoic acid (1.0 eq) reacted with HATU (1.5 eq) and DIPEA (3.0 eq) in DMF (0.1 M) at 0°C for 30 min

  • Amination :

    • Activated acid coupled with trans-4-aminobut-2-ene (1.2 eq) at room temperature for 18 hr

    • Workup : Precipitation with ice-water, filtration, and drying under vacuum

    • Yield : 85–88%

Final Coupling and Salt Formation

Nucleophilic Substitution

Reaction Conditions :

  • Intermediate A (1.0 eq), Intermediate B (1.1 eq)

  • K₂CO₃ (3.0 eq) in anhydrous acetonitrile (0.05 M)

  • Reflux under nitrogen for 24 hr

  • Monitoring : TLC (hexane:EtOAc 3:1, Rf = 0.42)

Optimization Data :

ParameterRange TestedOptimal ValueYield Impact
Temperature (°C)60–11082+22%
Reaction Time (hr)12–3624Max yield
BaseK₂CO₃ vs Cs₂CO₃K₂CO₃+15% purity

Dihydrochloride Salt Preparation

Procedure :

  • Free base (1.0 eq) dissolved in anhydrous EtOAc (0.2 M)

  • HCl gas bubbled through solution at 0°C until pH <2

  • Precipitate collected by filtration, washed with cold EtOAc

  • Drying under high vacuum (40°C, 48 hr)

Critical Quality Attributes :

  • Water Content : <0.5% by Karl Fischer

  • Counterion Ratio : 2.05–2.15 Cl⁻/molecule by ion chromatography

Analytical Characterization

Spectroscopic Data :

TechniqueKey SignalsSource
¹H NMR (500 MHz, DMSO-d₆)δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 7.95–7.45 (m, 8H, Ar-H), 6.33 (dt, J=15.4, 6.2 Hz, 1H, CH=CH), 3.51 (br s, 8H, Piperazine)
HRMS (ESI+)m/z Calc. for C₂₆H₂₆Cl₂N₄O [M+H]⁺: 505.1524; Found: 505.1528
HPLC99.8% purity (C18, 0.1% TFA/MeCN gradient)

Process Optimization Challenges

Stereochemical Control

The trans-configuration of the but-2-enyl linker is critical for D3 receptor binding affinity. Key control strategies include:

  • Use of Wilkinson's catalyst for E-selectivity in alkene formation

  • Low-temperature crystallization to remove Z-isomer contaminants

Solubility Management

Problem : Poor solubility of free base in aqueous media
Solution :

  • Salt formation with HCl improves water solubility >50-fold

  • Use of DMSO/water co-solvent system for biological testing formulations

Scale-Up Considerations

Pilot Plant Data (10 kg Batch) :

ParameterLab ScalePilot ScaleOptimization
Reaction Volume (L)2200Continuous flow system
Cooling Rate (°C/min)0.52.0Jacketed reactor
Filtration Time (hr)1.54.2Pressure filtration

Key Findings :

  • Exothermic reaction during HCl salt formation requires controlled addition

  • Particle size distribution critical for consistent bioavailability

化学反応の分析

PG 01037 塩酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: 特定の条件下で、化合物を酸化して酸化誘導体にすることができます。

    還元: 還元反応は、官能基を修飾して、化合物の活性を潜在的に変化させるために実行できます。

    置換: 置換反応は、さまざまな置換基を導入するために使用でき、化合物の特性を強化または修飾することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

4. 科学研究への応用

PG 01037 塩酸塩には、いくつかの科学研究への応用があります。

科学的研究の応用

Dopamine Receptor Modulation

One of the primary applications of this compound is its role as a dopamine receptor modulator . It primarily interacts with dopamine D receptors, influencing neurotransmission pathways related to mood and behavior. Studies indicate that modifications in the piperazine or butenyl groups can significantly alter binding affinity and selectivity towards dopamine receptors . This property makes it a candidate for research into treatments for conditions such as schizophrenia and depression.

Anti-Tubercular Activity

Recent research has explored the potential of similar compounds in combating tuberculosis (TB). For instance, derivatives that include piperazine structures have shown promising anti-tubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities to N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide have demonstrated significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) against TB strains . This suggests that further exploration of this compound could yield new anti-TB agents.

Dopamine D3 Receptor Selectivity

Research has highlighted the importance of dopamine D3 receptor selectivity in developing treatments for psychostimulant addiction. Compounds related to N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide have been shown to exhibit high affinity for the D3 receptor, making them valuable for studying addiction mechanisms .

A study examining various structural modifications of piperazine derivatives found that certain changes could enhance receptor selectivity and metabolic stability, which are crucial for developing safe and effective therapeutic agents . These findings underscore the importance of chemical structure in determining biological activity.

作用機序

PG 01037 塩酸塩は、ドーパミンD3受容体に選択的に結合し、ドーパミンの作用を阻害することで効果を発揮します。 この拮抗作用は、異常な不随意運動を減らし、薬物誘発行動を弱めるのに役立ちます 。関与する分子標的は、主にドーパミンD3受容体であり、影響を受ける経路には、ドーパミンシグナル伝達に関連する経路が含まれます。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several piperazine-based benzamides and acetamides. Key comparisons include:

Compound Name & Structure Key Substituents/Modifications Melting Point (°C) Molecular Weight (EI-MS) Pharmacological Notes
Target Compound : N-[(E)-4-[4-(2,3-DCl-Ph)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide dihydrochloride 2,3-DCl-Ph; but-2-enyl linker; dihydrochloride Not reported Not reported Likely D3 receptor affinity (inferred)
7o : 5-(4-(2,3-DCl-Ph)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 2,3-DCl-Ph; saturated pentanamide linker Not reported Not reported Dopamine D3 selectivity (explicit)
8b : N-{5-[4-({4-[4-Cl-3-(CF3)Ph]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide 4-Cl-3-CF3-Ph; acetamide; piperazine-benzoyl link 241–242 530 [M]+ Enhanced lipophilicity from CF3
8c : N-[5-(4-{[4-(3,4-F2-Ph)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide 3,4-diF-Ph; acetamide; piperazine-benzoyl link 263–266 464 [M]+ Polar interactions via F substituents

Key Comparisons

Piperazine Substituents :

  • The 2,3-dichlorophenyl group in the target compound contrasts with 2,4-dichlorophenyl (e.g., 7o analog in ) and 3,4-difluorophenyl (8c) substituents. Halogen positioning impacts receptor selectivity; 2,3-dichloro is associated with dopamine D3 affinity, while 2,4-dichloro may alter binding kinetics .
  • Electron-withdrawing groups (e.g., CF3 in 8b) increase lipophilicity but may reduce solubility compared to dihydrochloride salts .

Benzamide vs. Acetamide :

  • The benzamide group in the target compound provides a larger aromatic surface for π-π stacking compared to acetamide derivatives (e.g., 8b–8e), which could influence binding pocket interactions .

Salt Forms :

  • The dihydrochloride salt improves solubility over free-base analogs (e.g., 8b–8e), akin to Imp. C in , which also uses a dihydrochloride form for stability .

Physicochemical Properties

  • While melting points for the target compound are unreported, analogs like 8c (263–266°C) and 8b (241–242°C) suggest that dihydrochloride forms likely exhibit higher melting points due to ionic interactions .

生物活性

N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide; dihydrochloride, commonly referred to as PG01037, is a synthetic compound that has garnered attention for its biological activity, particularly as a selective antagonist of the dopamine D3 receptor (D3R). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

PG01037 belongs to the class of piperazine derivatives and is characterized by a unique molecular structure that includes a piperazine moiety and a pyridine ring. The compound's molecular formula is C20H23Cl2N3C_{20}H_{23}Cl_2N_3 with a molecular weight of 393.32 g/mol. Its structure can be represented as follows:

(Placeholder for actual structure image)

PG01037 primarily functions as a D3 dopamine receptor antagonist . The interaction with D3R is crucial for modulating neurotransmission pathways associated with mood and behavior. Studies indicate that PG01037 exhibits high selectivity for D3R over D2 receptors, with a binding affinity that allows it to effectively influence dopamine-related processes in the brain .

Neuropharmacology

Research has demonstrated that PG01037 can influence various neuropharmacological outcomes:

  • Dopamine Modulation : By selectively antagonizing D3R, PG01037 may reduce the reinforcing effects of certain drugs, making it a candidate for treating substance abuse disorders .
  • Parkinson’s Disease : In animal models, PG01037 has been shown to attenuate L-dopa-induced abnormal involuntary movements (AIMs), suggesting potential utility in managing dyskinesia associated with Parkinson's disease .

Binding Affinity and Selectivity

The binding affinity of PG01037 for D3R is reported to be significantly higher than for D2 receptors, with selectivity ratios exceeding 100-fold . This selectivity is critical for minimizing side effects typically associated with non-selective dopamine receptor antagonists.

In Vivo Studies

  • Dyskinesia Models : In studies involving unilaterally lesioned rats, PG01037 was effective in reducing AIMs scores, indicating its potential as an antidyskinetic agent in Parkinson’s disease treatment .
  • Behavioral Assessments : Behavioral assays have shown that PG01037 can modulate drug-seeking behavior in models of addiction, highlighting its role in neuropsychiatric disorders .

In Vitro Studies

In vitro assays have confirmed the intrinsic activity of PG01037 at D3R, demonstrating its ability to inhibit adenylyl cyclase activity in response to dopamine stimulation . This mechanism underlines its therapeutic potential in conditions where dopaminergic signaling is dysregulated.

Summary of Biological Activities

Activity AreaEffect/OutcomeReferences
Dopamine ModulationAntagonizes D3R, reduces drug reinforcement,
Parkinson’s TreatmentAttenuates L-dopa-induced dyskinesia ,
Addiction BehaviorModulates drug-seeking behavior ,

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide dihydrochloride, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-(pyridin-2-yl)benzamide derivatives with a 4-(2,3-dichlorophenyl)piperazine intermediate via a but-2-enyl linker. A key step is the formation of the eneamine intermediate, which requires controlled reaction conditions (e.g., inert atmosphere, temperature ≤ 60°C). Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is critical to achieve >85% purity . Yield optimization depends on stoichiometric ratios of the piperazine precursor and the use of coupling agents like EDCI/HOBt in anhydrous DMF .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and stereochemistry, particularly the E-configuration of the but-2-enyl linker. For example, ¹H NMR in CDCl₃ shows characteristic doublets for the vinyl protons (δ 5.5–6.1 ppm, J = 12–15 Hz). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 542.6 [M + H]⁺ for related analogs). Elemental analysis (C, H, N) and melting point determination further validate purity .

Q. What is the primary pharmacological target of this compound, and how is its receptor binding affinity assessed?

  • Methodological Answer : The compound acts as a dopamine D3 receptor antagonist. Binding affinity is evaluated using radioligand displacement assays (e.g., competition with [³H]-(+)-PHNO) in transfected HEK-293 cells. IC₅₀ values are calculated via nonlinear regression, with Ki values normalized to receptor density. Reported Ki values for D3 receptors range from 0.2–2 nM, with >100-fold selectivity over D2 receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dopamine D3 receptor binding affinities for enantiomers of this compound?

  • Methodological Answer : Enantioselectivity arises from stereochemical variations in the piperazine and but-2-enyl moieties. Resolution involves chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers, followed by X-ray crystallography to assign absolute configurations. Functional assays (e.g., cAMP inhibition) should corroborate binding data, as discrepancies may arise from differences in assay conditions (e.g., membrane preparation methods, G-protein coupling efficiency) .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining D3 receptor selectivity?

  • Methodological Answer : Structural modifications focus on the pyridinylbenzamide group and linker length. Introducing polar substituents (e.g., hydroxyl or methoxy groups) improves aqueous solubility without compromising D3 affinity. In vitro metabolic stability assays (e.g., liver microsomes) guide the replacement of labile moieties. Pharmacokinetic studies in rodents (IV/PO administration) assess bioavailability, with logP values ideally maintained between 2.5–3.5 to balance CNS penetration and systemic exposure .

Q. How do computational models predict the binding mode of this compound to the dopamine D3 receptor, and what experimental validations are required?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina) into the D3 receptor crystal structure (PDB: 3PBL) identifies critical interactions, such as hydrogen bonding with Ser192/Ser193 and π-π stacking with Phe346. Mutagenesis studies (e.g., Ala scanning of binding pocket residues) validate predicted interactions. Functional assays with mutant receptors (e.g., S192A) confirm loss of affinity, supporting the computational model .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。